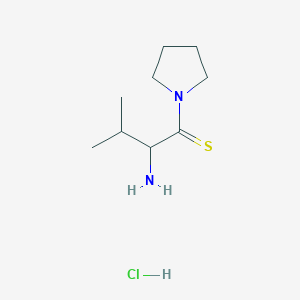![molecular formula C25H18N2 B13656174 2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by a fused bicyclic structure that includes an imidazo ring fused to a pyridine ring, with additional phenyl and biphenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve column chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups.
Reduction: Reduction reactions can occur at the imidazo ring, leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl and biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is a critical pathway in cancer immunotherapy . The compound binds to the PD-L1 protein, preventing it from interacting with PD-1 and thereby promoting the activation of T-cells to attack cancer cells.
Comparación Con Compuestos Similares
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Phenylimidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazo[1,2-a]pyridine
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both phenyl and biphenyl groups, which enhance its binding affinity and specificity for certain molecular targets, such as PD-L1 . This structural uniqueness makes it a promising candidate for drug development compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H18N2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-phenyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-9-19(10-4-1)20-14-16-21(17-15-20)24-25(22-11-5-2-6-12-22)27-18-8-7-13-23(27)26-24/h1-18H |
Clave InChI |
BJCBATQVUFNGEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)







